N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the thieno[3,4-c]pyrazole intermediate reacts with 4-chlorophenyl and 4-methoxyphenyl reagents.
Acetamide Formation: The final step involves the acylation of the intermediate to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. Researchers are exploring its efficacy and safety in preclinical studies, aiming to develop new drugs for treating various diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor for other valuable chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it might inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
- N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Uniqueness
Compared to similar compounds, N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity. This dual substitution pattern can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-16-8-2-13(3-9-16)10-19(25)22-20-17-11-29(26,27)12-18(17)23-24(20)15-6-4-14(21)5-7-15/h2-9H,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSLBDGORQXXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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